![molecular formula C8H10O2 B3382306 9-Oxabicyclo[3.3.1]non-6-en-2-one CAS No. 32347-82-3](/img/structure/B3382306.png)
9-Oxabicyclo[3.3.1]non-6-en-2-one
Overview
Description
Molecular Structure Analysis
The dihedral-angle dependence of its 1H solution NMR data and the double signal set of its 13C CP MAS NMR spectrum correspond to the results of the single crystal structure analysis . This suggests that the compound’s conformation in solution mirrors its solid-state structure .
Chemical Reactions Analysis
Scientific Research Applications
Chemical Reactions and Synthesis
9-Oxabicyclo[3.3.1]non-6-en-2-one and its derivatives are primarily involved in various chemical reactions and syntheses. One study demonstrates its use in tricyclic oxonium-directed iodination reactions, revealing insights into the stereo- and regioselectivity of these processes (Álvarez et al., 1990). Another research focuses on the transannular O-heterocyclization in halofluorination reactions, yielding specific bicyclo nonane structures (Haufe et al., 1990). Furthermore, its photo-reaction has been explored for synthesizing compounds like (cis-6-methyletrahydropyran-2-yl)acetic acid (Muraoka et al., 1995).
Structural and Mechanistic Studies
Studies have also been conducted to understand the structure and mechanisms involved in the reactions of this compound derivatives. The stereoselective synthesis and structure analysis of its compounds have been a subject of research, providing insights into the chemical properties and potential applications of these molecules (Bassioni et al., 2005). The studies have also extended to gold-catalyzed stereoselective syntheses and exploring new frameworks for chemical reactions (Teng et al., 2010).
Pharmaceutical and Medicinal Research
In the pharmaceutical domain, certain derivatives of this compound have been explored for their potential antimicrobial and antioxidant properties. A study synthesizing bicyclic oximes demonstrates their activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Premalatha et al., 2013). Moreover, their inhibition of key redox enzymes in pathogens like Leishmania indicates their potential as antileishmanial agents (Saudagar et al., 2013).
properties
IUPAC Name |
9-oxabicyclo[3.3.1]non-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNCJBSTRCMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339573 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32347-82-3 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)

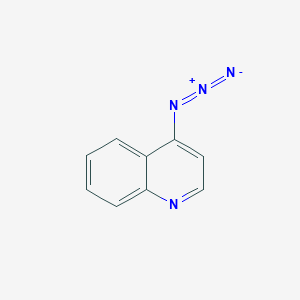
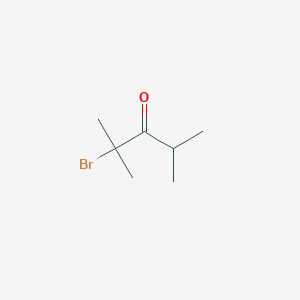
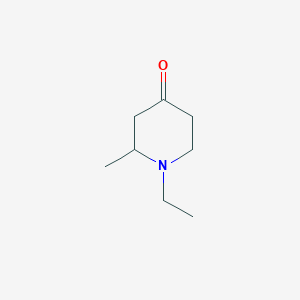
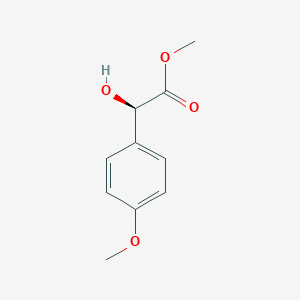

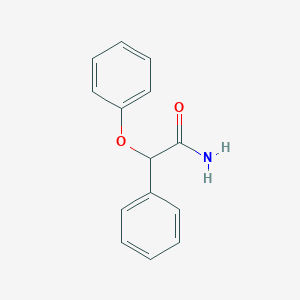
![1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3382282.png)
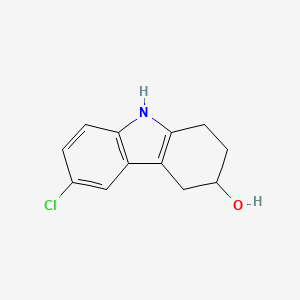

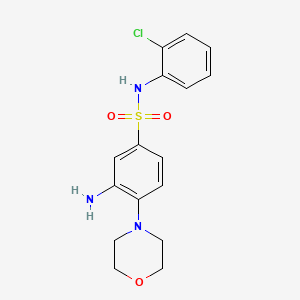
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382349.png)
